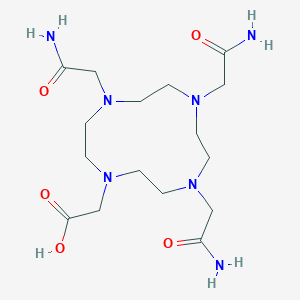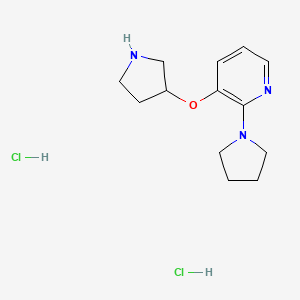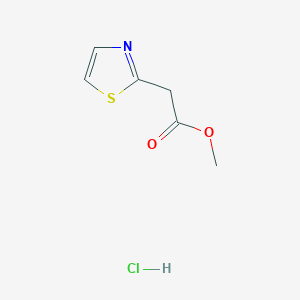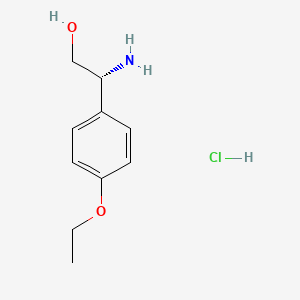![molecular formula C19H22N2 B1450623 2-苄基-5-苯基八氢吡咯并[3,4-c]吡咯 CAS No. 861923-83-3](/img/structure/B1450623.png)
2-苄基-5-苯基八氢吡咯并[3,4-c]吡咯
描述
Synthesis Analysis
Pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to give a pyrrole . Recent advances in the synthesis of pyrroles by multicomponent reactions have been reported . For instance, Tamaddon and coworkers developed a three-component reaction for the synthesis of 2,3,4,5-tetrasubstituted pyrroles .Molecular Structure Analysis
The molecular formula of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is C19H22N2, and its molecular weight is 278.4 g/mol.Chemical Reactions Analysis
Pyrrole derivatives can be synthesized from dienyl azides at room temperature using ZnI2 or Rh2(O2CC3F7)4 as catalysts . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Physical And Chemical Properties Analysis
Pyrrole is a very weak base with a pKa of about -3.8 and its protonation results in the loss of aromatic property. Both –NH– and –CH– protons of pyrrole are moderately acidic and can be deprotonated with strong bases rendering the pyrrole nucleophilic .科学研究应用
Neurodegenerative Diseases
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole: has been identified as a potential therapeutic agent in the treatment of neurodegenerative diseases. Its ability to interact with sigma-2 receptors, which are implicated in the pathophysiology of Alzheimer’s disease, makes it a candidate for preventing the synaptotoxic impact of Aβ oligomers on neurons .
Cancer Research
This compound’s interaction with sigma-2 receptors also links it to cancer research. Sigma-2 receptors are overexpressed in some types of cancer cells, and targeting them can lead to the induction of cell death in malignant cells, offering a pathway for the development of anti-cancer therapies .
Pain Management
In the field of pain management, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole shows promise due to its interaction with sigma-2 receptors. These receptors play a role in neuropathic pain, and modulating their activity could lead to new pain-relieving medications .
Psychiatric Disorders
Sigma-2 receptor ligands, including 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole , are being explored for their potential in treating psychiatric disorders such as schizophrenia. The modulation of these receptors could affect neurotransmitter systems involved in the disorder .
Traumatic Brain Injury
Research into the treatment of traumatic brain injury (TBI) includes the exploration of sigma-2 receptors as a target2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole may help in mitigating the effects of TBI by influencing the receptors’ activity .
Drug Addiction
The compound’s role in the sigma-2 receptor pathway also extends to the study of drug addiction. By affecting the receptor’s activity, it could offer insights into the development of treatments for addiction .
Cholesterol Homeostasis
Sigma-2 receptors are involved in cholesterol homeostasis within the endoplasmic reticulum and lysosomes2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole could be used to study the mechanisms of cholesterol regulation and related diseases .
Niemann-Pick Disease
Lastly, the compound’s interaction with sigma-2 receptors, which are linked to Niemann-Pick disease, a lysosomal storage disorder, suggests its potential use in researching therapeutic approaches for this condition .
安全和危害
未来方向
The therapeutic utility of σ2 ligands, which include compounds like 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole, is under investigation in numerous laboratories and ongoing clinical trials . These compounds have been linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .
作用机制
Target of Action
Similar compounds such as 2-benzylpyrroles and 2-benzoylpyrroles have been shown to act as uncouplers of oxidative phosphorylation . This suggests that 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole may also target the mitochondrial electron transport chain.
Mode of Action
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole, like other pyrrole derivatives, is expected to interact with its targets by uncoupling oxidative phosphorylation . This process disrupts the normal flow of electrons through the electron transport chain in mitochondria, leading to a decrease in ATP production .
Biochemical Pathways
The compound’s action on the mitochondrial electron transport chain affects the biochemical pathway of oxidative phosphorylation . This disruption leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy .
Pharmacokinetics
Similar compounds have been noted for their high lipophilicity , which can influence their absorption and distribution within the body.
Result of Action
The primary result of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole’s action is a decrease in ATP production due to the disruption of oxidative phosphorylation . This can lead to a lack of energy within the cell, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can be influenced by various environmental factors. For instance, the compound’s high lipophilicity suggests that it may be more effective in lipid-rich environments.
属性
IUPAC Name |
2-benzyl-5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-7-16(8-4-1)11-20-12-17-14-21(15-18(17)13-20)19-9-5-2-6-10-19/h1-10,17-18H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRZIWUMJJIJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)






